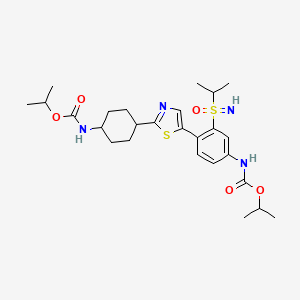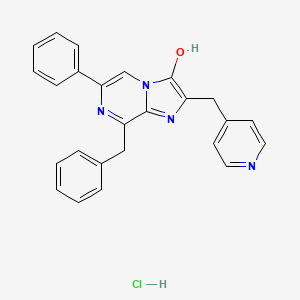
pyCTZ (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PyCTZ (hydrochloride), also known as Pyridyl Coelenterazine hydrochloride, is a pyridyl analog of Coelenterazine. It serves as an ATP-independent substrate for LumiLuc luciferase, producing intense blue bioluminescence when used with luciferases. This compound is also applicable in aequorin-based calcium sensing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyCTZ (hydrochloride) involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which undergo oxidation to yield the pyridyl Coelenterazine analog . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Methanol or DMSO
Catalyst: Ammonia
Industrial Production Methods
Industrial production of pyCTZ (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to mix the reactants.
Purification: The product is purified using column chromatography.
Quality Control: The final product is subjected to rigorous quality control measures to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
PyCTZ (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Conversion of 1,4-dihydropyridines to pyridyl Coelenterazine.
Reduction: Reduction of pyridyl Coelenterazine to its corresponding alcohol.
Substitution: Substitution reactions involving the pyridyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in methanol.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Oxidation: Pyridyl Coelenterazine.
Reduction: Pyridyl Coelenterazine alcohol.
Substitution: Various substituted pyridyl Coelenterazine derivatives.
Wissenschaftliche Forschungsanwendungen
PyCTZ (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a bioluminescent substrate in various chemical assays.
Biology: Employed in aequorin-based calcium sensing to study calcium ion dynamics in biological systems.
Medicine: Utilized in imaging techniques to visualize cellular processes.
Industry: Applied in the development of bioluminescent sensors for environmental monitoring .
Wirkmechanismus
PyCTZ (hydrochloride) exerts its effects through its interaction with luciferases. The compound serves as a substrate for LumiLuc luciferase, producing intense blue bioluminescence. The mechanism involves the oxidation of pyCTZ (hydrochloride) by luciferase, resulting in the emission of light. This process is ATP-independent, making it suitable for various bioluminescent assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coelenterazine: The parent compound of pyCTZ (hydrochloride), used in similar bioluminescent applications.
Furyl Coelenterazine: Another analog of Coelenterazine with a furyl group instead of a pyridyl group.
Phenyl Coelenterazine: Analog with a phenyl group, used in bioluminescent assays.
Uniqueness
PyCTZ (hydrochloride) is unique due to its pyridyl group, which enhances its bioluminescent properties and makes it an effective substrate for LumiLuc luciferase. Its ATP-independent nature also sets it apart from other bioluminescent substrates, making it highly suitable for aequorin-based calcium sensing .
Eigenschaften
Molekularformel |
C25H21ClN4O |
|---|---|
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
8-benzyl-6-phenyl-2-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-3-ol;hydrochloride |
InChI |
InChI=1S/C25H20N4O.ClH/c30-25-22(16-19-11-13-26-14-12-19)28-24-21(15-18-7-3-1-4-8-18)27-23(17-29(24)25)20-9-5-2-6-10-20;/h1-14,17,30H,15-16H2;1H |
InChI-Schlüssel |
ALJYSJLOXJBPIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=NC=C4)C5=CC=CC=C5.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


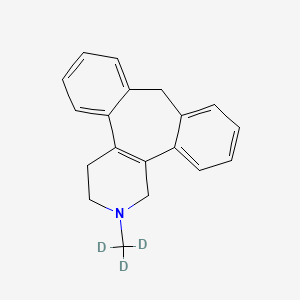
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)

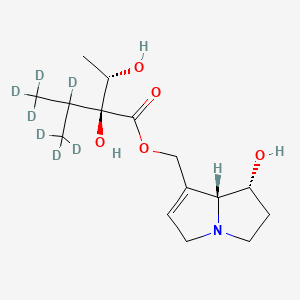
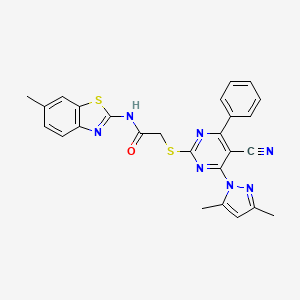
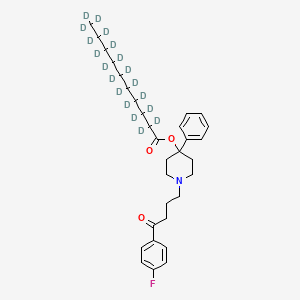
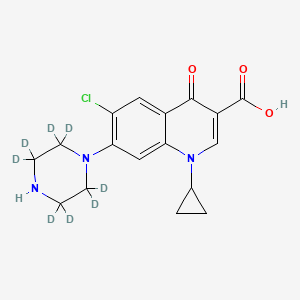

![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)

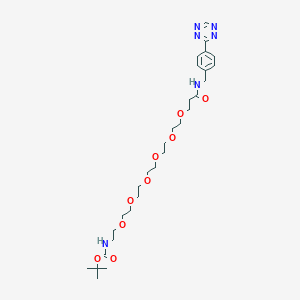
![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
